molecular formula C14H15FN8 B2355428 4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidine CAS No. 2415555-30-3

4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidine

Cat. No. B2355428
CAS RN: 2415555-30-3
M. Wt: 314.328
InChI Key: WCCDOLPDJPHBSC-UHFFFAOYSA-N
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Description

The compound “4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidine” is a pyrimidine derivative . Pyrimidine and its fused derivatives, including pyrazolo[3,4-d]pyrimidine, have received much interest due to their diverse biological potential . They are considered as bioisosteres with purines and many pyrimidine and fused pyrimidine derivatives have shown promising anticancer activity .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C14H16FN5 . It includes a pyrimidine ring fused with a pyrazolo ring, and a piperazine ring attached to the pyrimidine ring .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 273.31 . It is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the search results.

Mechanism of Action

Pyrimidine derivatives exert their anticancer potential through different action mechanisms; one of these mechanisms is inhibiting protein kinases that are considered as essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN8/c1-21-12-11(8-20-21)13(19-9-18-12)22-2-4-23(5-3-22)14-16-6-10(15)7-17-14/h6-9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCCDOLPDJPHBSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=NC=N2)N3CCN(CC3)C4=NC=C(C=N4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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